molecular formula C14H17NO3 B1303836 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde CAS No. 79421-40-2

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde

Cat. No.: B1303836
CAS No.: 79421-40-2
M. Wt: 247.29 g/mol
InChI Key: NBKIWJFERFYECA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds. The nomenclature system for spiro compounds was originally proposed by von Baeyer for bicyclic compounds with one common atom to both rings, and later extended by Radulescu to include spiro-fused ring systems. According to International Union of Pure and Applied Chemistry rules, the prefix "spiro" is added to a von Baeyer descriptor that indicates the number of carbon atoms connected to the spiro atom in each ring, arranged in ascending order and separated by a period and enclosed in square brackets.

In the case of this compound, the spirocyclic portion is designated as "1,4-dioxa-8-azaspiro[4.5]decane," where the numbers 4 and 5 represent the number of atoms in the smaller and larger rings respectively, excluding the common spiro atom. The numbering system begins from a ring atom adjacent to the spiro atom, proceeding through the smaller ring, then through the spiro atom, and finally around the second ring. The complete International Union of Pure and Applied Chemistry name incorporates the benzaldehyde substituent at the 4-position of the phenyl ring, resulting in "this compound".

Nomenclature Component Description Reference
1,4-Dioxa Two oxygen atoms at positions 1 and 4 International Union of Pure and Applied Chemistry
8-Aza Nitrogen atom at position 8 International Union of Pure and Applied Chemistry
Spiro[4.5] 4-membered and 5-membered rings sharing common atom Von Baeyer system
Decane Ten-atom spirocyclic framework International Union of Pure and Applied Chemistry
Benzaldehyde Aromatic aldehyde substituent International Union of Pure and Applied Chemistry

The Chemical Abstracts Service registry number for this compound is 79421-40-2, which provides a unique identifier in chemical databases. The molecular formula C₁₄H₁₇NO₃ reflects the presence of fourteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. The PubChem Compound Identifier is 2764335, facilitating access to structural and property data in public chemical databases.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-11-12-1-3-13(4-2-12)15-7-5-14(6-8-15)17-9-10-18-14/h1-4,11H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKIWJFERFYECA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377407
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79421-40-2
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution

One common route involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a suitably activated aromatic halide, such as 4-fluorobenzaldehyde or 4-fluorobenzonitrile, under basic conditions to form the corresponding spirocyclic benzaldehyde derivative.

  • Reaction conditions:

    • Base: Potassium carbonate
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: 120 °C
    • Time: 16 hours
  • Procedure:
    The spirocyclic amine (1,4-dioxa-8-azaspiro[4.5]decane) is dissolved in DMSO, potassium carbonate is added, followed by the aryl fluoride (e.g., 4-fluorobenzaldehyde). The mixture is stirred at elevated temperature for 16 hours. After cooling, the reaction mixture is poured into water, and the precipitated product is filtered and purified.

  • Yield: Typically high, around 90-98% for related derivatives such as 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile, indicating the efficiency of this method.

Catalytic Hydrogenation and Reduction

In some cases, the preparation involves catalytic hydrogenation of nitro or amine precursors to obtain the desired spirocyclic benzaldehyde derivative.

  • Reaction conditions:

    • Catalyst: Palladium on activated charcoal
    • Solvent: Ethanol and dichloromethane
    • Pressure: Approximately 1551.44 Torr
    • Time: 1 hour
  • Procedure:
    The precursor compound (e.g., 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)benzenamine) is subjected to hydrogenation in the presence of palladium catalyst under controlled pressure and temperature to reduce or modify functional groups, leading to the formation of the benzaldehyde derivative.

  • Yield: Around 90% yield reported for related amine derivatives.

Multi-step Synthesis via Spirocyclic Intermediates

Patented methods describe the preparation of substituted 1,4-dioxa-8-azaspiro[4.5]decane compounds, which can be adapted for the benzaldehyde derivative by introducing the aldehyde functionality at the para position of the aromatic ring.

  • Key steps include:

    • Formation of the spirocyclic core via cyclization reactions
    • Introduction of substituents (e.g., alkyl, aryl, halo, amino groups) on the aromatic ring
    • Use of catalysts such as tetrabutylammonium bromide or para-toluenesulfonic acid depending on the substitution pattern
    • Use of sodium hydride for certain alkylation steps
  • Reaction media: Organic solvents such as toluene, N-methylpyrrolidinone, cyclohexanone, or petroleum fractions are used depending on the step.

  • Applications: These methods are designed to produce compounds with fungicidal activity but are adaptable for synthesizing benzaldehyde derivatives by appropriate choice of reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aldehyde Group

The aldehyde group (-CHO) serves as a primary reaction site. It participates in condensation reactions, such as:

  • Schiff base formation : Reacts with primary amines to form imines under mild acidic or neutral conditions.

  • Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) in the presence of a base .

Example Reaction Pathway

Reaction TypeConditionsReagentsProduct
Imine formationRoom temperature, ethanolPrimary amine (e.g., aniline)Spirocyclic benzylidene imine
Knoevenagel reactionReflux, catalytic piperidineMalononitrileα,β-Unsaturated nitrile derivative

Functionalization of the Spirocyclic Amine

The tertiary amine in the 1,4-dioxa-8-azaspiro[4.5]decane system can undergo:

  • Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

  • Acylation : With acyl chlorides or anhydrides to yield amides.

Key Observations

  • Alkylation typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

  • Acylation proceeds under mild conditions due to the amine’s nucleophilicity.

Ring-Opening Reactions

The spirocyclic dioxolane ring may undergo acid-catalyzed hydrolysis:

  • Hydrolysis : In aqueous HCl or H₂SO₄, the 1,4-dioxa ring opens to form a diol intermediate, which can further react or cyclize .

Proposed Mechanism

  • Protonation of the ether oxygen.

  • Nucleophilic attack by water, leading to ring cleavage.

  • Formation of a diketone intermediate (unstable, undergoes tautomerization).

Cross-Coupling Reactions

The benzaldehyde moiety enables participation in palladium-catalyzed couplings:

  • Suzuki-Miyaura : With arylboronic acids to form biaryl systems.

  • Heck reaction : With alkenes to generate styrene derivatives.

Documented Analogs
A structurally related nitrile derivative (CAS 79421-39-9) was synthesized via nucleophilic aromatic substitution using K₂CO₃ in DMSO at 120°C . While this involves a nitrile group, similar conditions could apply to the aldehyde for SNAr reactions with electron-deficient aryl fluorides.

Reduction and Oxidation

  • Reduction : The aldehyde group is reduced to a primary alcohol (-CH₂OH) using NaBH₄ or LiAlH₄.

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde converts to a carboxylic acid (-COOH).

Stability Considerations
The spirocyclic system’s rigidity may influence reaction rates. For example, steric hindrance around the aldehyde could slow oxidation compared to simpler benzaldehydes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its unique structure allows it to interact with biological targets effectively.

  • Antimicrobial Activity : Studies have shown that derivatives of 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde exhibit significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics .
  • Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer activity. Further studies are needed to explore this potential .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules due to its reactive aldehyde group.

  • Synthesis of Novel Compounds : The aldehyde functionality allows for various reactions such as condensation and nucleophilic addition, making it useful in synthesizing new chemical entities for research purposes .

Materials Science

The spirocyclic structure can be utilized in the design of advanced materials.

  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, potentially leading to applications in coatings and composites .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as lead compounds in antibiotic development.

Case Study 2: Synthesis of Anticancer Agents

In another study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds derived from this compound and evaluated their cytotoxic effects on various cancer cell lines. The findings revealed that some derivatives significantly inhibited cell proliferation, suggesting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) Substituent Effects

  • Aldehyde vs. Ketone : The acetyl derivative (79421-41-3) replaces the aldehyde group with a ketone, reducing electrophilicity and altering reactivity in nucleophilic additions .
  • Extended Conjugation : The chromen-2-one derivative (859108-21-7) incorporates a fused aromatic system, enabling π-π stacking interactions and fluorescence properties .

(b) Physicochemical Properties

  • Molecular Weight and Solubility : The chromen-2-one derivative (331.37 g/mol) exhibits lower aqueous solubility than the parent compound (247.29 g/mol) due to increased hydrophobicity .
  • Melting Points : Compounds with bulky substituents (e.g., diphenyl groups in ) show higher melting points (>200°C) compared to the aldehyde analog (liquid at room temperature, per synthesis protocols in ).

Biological Activity

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of spirocyclic compounds known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₅H₁₈N₄O₄
  • Molecular Weight : 306.32 g/mol
  • CAS Number : 177-11-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • σ1 Receptor Ligand Activity : Research indicates that derivatives of the compound exhibit significant affinity for sigma receptors, particularly σ1 receptors, which are implicated in numerous neurological processes. For example, a related compound demonstrated a K(i) value of 5.4 nM for σ1 receptors, indicating strong binding affinity .
  • Vesicular Acetylcholine Transporter (VAChT) : The compound also shows selectivity towards the vesicular acetylcholine transporter, which plays a crucial role in cholinergic signaling .
  • Antimicrobial Activity : Spirocyclic compounds, including those derived from 4-(1,4-Dioxa-8-azaspiro[4.5]decan), have been reported to exhibit antimicrobial properties against various pathogens . This suggests potential applications in treating bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
σ1 Receptor BindingHigh affinity for σ1 receptors (K(i) = 5.4 nM)
VAChT SelectivitySelective binding with a high selectivity ratio
Antimicrobial EffectsEffective against several bacterial strains
Cytotoxicity StudiesNon-cytotoxic in specific assays against C. rodentium

Case Study: Sigma Receptor Binding

A study evaluated a series of piperidine compounds, including derivatives of 4-(1,4-Dioxa-8-azaspiro[4.5]decan), highlighting their potential as therapeutic agents targeting neurological disorders due to their σ1 receptor binding capabilities. The study utilized autoradiography and biodistribution assays to confirm the specificity and efficacy of these compounds in vivo .

Case Study: Antimicrobial Activity

Another investigation focused on the synthesis of Mannich bases from spirocyclic compounds and their subsequent evaluation for antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects, suggesting that modifications to the spirocyclic structure can enhance biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Procedure : React 1,4-dioxa-8-azaspiro[4.5]decane with a benzaldehyde derivative (e.g., 4-fluorobenzaldehyde) in the presence of a coupling agent like EDCI or DCC, with DMAP as a catalyst in anhydrous THF or dichloromethane. Purification is achieved via flash column chromatography using hexane/ethyl acetate gradients .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the spirocyclic ketal. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : To confirm the spirocyclic structure and benzaldehyde substitution pattern. Peaks for the ketal oxygen protons appear at δ 3.7–4.0 ppm, while the aldehyde proton is typically δ 9.8–10.2 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected for C14H17NO3: 260.1287) .
  • IR : Key peaks include C=O stretch (~1680 cm⁻¹) and ketal C-O-C (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Functionalization Strategies : Modify the benzaldehyde moiety (e.g., introduce electron-withdrawing/donating groups) or the spirocyclic core (e.g., replace the ketal with other heterocycles). Use coupling reactions with substituted benzaldehydes or acyl chlorides .
  • Biological Assays : Test analogs against target receptors (e.g., σ1/σ2 receptors) using radioligand binding assays. Compare IC50 values to assess substituent effects on affinity .
  • Data Interpretation : Use multivariate analysis to correlate electronic (Hammett σ) or steric parameters with activity trends .

Q. How can crystallographic data resolve contradictions in reported biological activity?

  • Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELX programs (e.g., SHELXL) for structure refinement .
  • Analysis : Compare bond lengths/angles of active vs. inactive analogs. For example, a shorter C=O bond in the benzaldehyde group may enhance electrophilicity and receptor binding .

Q. What are the challenges in optimizing reaction yields during scale-up?

  • Byproduct Formation : Competing hydrolysis of the spirocyclic ketal under acidic or aqueous conditions. Mitigate by using dry solvents and inert atmospheres .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for large-scale batches. Monitor purity via elemental analysis (e.g., C, H, N within ±0.4% of theoretical) .

Methodological Considerations

Q. How to address discrepancies in NMR data across studies?

  • Solvent Effects : Record spectra in CDCl3 or DMSO-d6 consistently. For example, aldehyde proton shifts vary by ~0.3 ppm between solvents .
  • Dynamic Effects : Check for restricted rotation in the spirocyclic system, which may split peaks. Use variable-temperature NMR to confirm .

Q. What computational tools support mechanistic studies of its reactivity?

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the benzaldehyde group. Compare activation energies for different substituents .
  • Molecular Docking : Dock the compound into receptor active sites (e.g., σ2R) using AutoDock Vina to predict binding modes and guide analog design .

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